Compound Description: This compound serves as a crucial intermediate in the synthesis of the O-glycoside 5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine []. This specific reaction favors O-glycosidation, unlike the reaction of its analog, 2-methylthio-7H-pyrrolo[2,3-d]pyrimidin-4(3H)-one, which yields the N-7-glycoside [].
Compound Description: This compound serves as a spectral analog for 5-Methyl-2-methylthio-4-(D-ribofuranosyloxy)-7H-pyrrolo[2,3-d]pyrimidine in UV spectroscopy studies, particularly in pH ranges up to 2 []. Their similar spectral behavior aids in understanding the electronic and structural properties of the O-glycoside.
Compound Description: This compound, a nucleoside, is composed of a 7-carbapurine moiety linked to 2-deoxy-2-fluoro-β-d-ribose via a nitrogen atom []. The molecule displays a -anti conformation about the N-glycosidic bond and an N-conformation in the sugar ring []. The crystal structure reveals that molecules are interconnected through N—H⋯O hydrogen bonds, forming chains along the a-axis. Additionally, O—H⋯I and C—H⋯O hydrogen bonds link these chains, creating layers parallel to the c-axis [].
Compound Description: This compound is a synthetic analog of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), characterized by the removal of the C-7 methylene group and a direct bond between C-6 and N-8 []. Notably, it functions as an inhibitor of human lymphoblastic leukemia cell growth in vitro []. It achieves this by disrupting de novo purine biosynthesis through the inhibition of glycinamide ribonucleotide formyltransferase (GAR FTase) [].
Compound Description: This compound is a centrally active CRF1 receptor antagonist exhibiting anxiolytic properties in rats [, , ]. It effectively crosses the blood-brain barrier, achieving significant brain penetration following both intravenous and oral administration []. The compound displays a biphasic concentration decline after intravenous bolus administration, with half-lives of 0.9 hours and 51 hours []. It shows a bioavailability of 27% upon oral administration []. This compound is a valuable tool for investigating the role of CRF1 receptors in stress and anxiety-related disorders.
Compound Description: Identified as a highly potent and selective NF-κB inducing kinase (NIK) inhibitor, this compound demonstrates promising results in treating psoriasis []. It effectively inhibits interleukin-6 secretion in BEAS-2B cells and ameliorates psoriasis symptoms in an imiquimod-induced mouse model, including reduced erythema, swelling, skin thickening, and scales []. Its mechanism involves suppressing pro-inflammatory cytokine and chemokine gene expression and macrophage infiltration [].
Compound Description: This compound is synthesized through a short and efficient route involving a Dakin-West reaction and Dimroth rearrangement, starting from readily available alanine and malononitrile []. This synthetic approach is notable for its efficiency and lack of chromatographic purification steps, making it suitable for large-scale production [].
Compound Description: This compound is a potent and selective A1-adenosine receptor antagonist, demonstrating a Ki value of 2.8 nM and over 2000-fold selectivity for the rat brain A1AR versus A2aAR []. Notably, it exhibits remarkable stereoselectivity, with the R-enantiomer being 64 times more potent than the S-enantiomer []. It also exhibits a favorable water solubility/A1AR affinity ratio, suggesting potential for in vivo studies [].
Compound Description: This compound is a highly potent and selective A1-adenosine receptor antagonist within a new class of 2-phenyl-7-deazaadenines []. It exhibits a Ki value of 6.7 nM at A1AR and greater than 4000-fold selectivity over A2aAR []. The presence of a substituent at the exocyclic amino group (N4) distinguishes this class of compounds and contributes to their enhanced potency [].
6-ethynyl-N-phenyl-9H-purin-2-amine
Compound Description: This compound is a heterocycle containing an ethynyl group that acts as a Michael acceptor, enabling it to target the cysteine 22 residue near the catalytic site of Nek2 kinase []. This irreversible inhibition makes it a potential candidate for developing anticancer drugs, particularly against cancers where Nek2 is overexpressed [].
Compound Description: This heterocyclic compound, featuring an ethynyl Michael acceptor, demonstrates significant reactivity towards N-acetylcysteine methyl ester, indicating its potential as an irreversible inhibitor of kinases possessing a reactive cysteine residue, such as Nek2 []. It exhibits a faster reaction rate compared to other ethynyl-containing heterocycles [], suggesting higher potency as a kinase inhibitor.
2-(3-((6-ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide and 2-(3-((6-ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide
Compound Description: These two compounds are isomers, each containing an ethynyl group acting as a Michael acceptor for targeting cysteine residues in kinases. The key difference between them lies in the position of the methyl group on the purine ring, either at the 7th or 9th position. Notably, the 7-methyl isomer exhibits a 5-fold higher reactivity towards N-acetylcysteine methyl ester compared to the 9-methyl isomer []. This difference is attributed to a buttressing effect caused by the methyl group in the 7-methyl isomer, forcing the ethynyl group into a more favorable orientation for reacting with the cysteine residue [].
Compound Description: This molecule emerged as a potential inhibitor of the human glutathione reductase enzyme through a virtual screening of the ZINC database and molecular docking studies []. Molecular dynamics simulations further supported its potential, suggesting it could be a promising starting point for developing new antimalarial drugs [].
Compound Description: EC144 is a potent second-generation inhibitor of heat shock protein 90 (Hsp90) []. It exhibits significantly greater potency in vitro and in vivo compared to the first-generation inhibitor, 14 (BIIB021) []. EC144 effectively induces Her-2 degradation in MCF-7 cells and demonstrates efficacy in inhibiting tumor growth in a mouse model of gastric tumors [].
Compound Description: This compound exemplifies a pyrrolo[2,3-d]pyrimidine derivative with potential use in treating tumor diseases and other proliferative conditions like psoriasis due to its tyrosine protein kinase and serine/threonine protein kinase inhibitory activity [].
Classification
This compound belongs to the class of pyrrolopyrimidine derivatives. Pyrrolopyrimidines are known for their diverse biological activities, including anticancer and antiviral properties. The specific structure of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol allows it to interact with various biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Synthesis Analysis
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes:
Starting Materials: The synthesis often begins with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Reagents: Dimethylamine is used in conjunction with a base such as potassium carbonate.
Solvent: The reaction is generally conducted in dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures are maintained to facilitate the cyclization process.
This method allows for the formation of the desired pyrrolopyrimidine structure efficiently. Industrially, similar methods may be scaled up using continuous flow reactors to enhance yield and purity while adhering to green chemistry principles .
Industrial Production Methods
In industrial settings, the synthesis can be optimized for larger-scale production by refining reaction conditions, implementing solvent recycling, and minimizing waste generation.
Molecular Structure Analysis
Structural Characteristics
The molecular formula of 5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is C8H10N4O, with a molecular weight of approximately 178.19 g/mol.
Key Structural Features:
Pyrrolo-Pyrimidine Core: This core consists of a fused pyrrole and pyrimidine ring system.
Hydroxyl Group: The presence of a hydroxyl group at position 4 contributes to its reactivity and interaction with biological targets.
Methyl Groups: The two methyl substituents at positions 5 and 6 enhance lipophilicity and may influence binding interactions with enzymes.
The three-dimensional conformation of this compound can be analyzed through techniques such as X-ray crystallography or NMR spectroscopy to confirm its structural integrity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield hydroxylated derivatives.
Reduction: Reduction reactions may utilize sodium borohydride or lithium aluminum hydride to produce different reduced forms.
Substitution: Nucleophilic substitution can occur at the pyrimidine ring where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
The choice of reagents and conditions significantly affects the outcome of these reactions:
For oxidation, potassium permanganate in an acidic medium is commonly employed.
Reduction typically occurs in methanol with sodium borohydride.
Substitution reactions often utilize dimethylamine in DMSO under basic conditions .
Mechanism of Action
Biochemical Interactions
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol primarily functions as an inhibitor of protein kinase B (also known as Akt), which is crucial for regulating cell growth and survival pathways.
Binding Interactions: The compound binds specifically to the active site of protein kinase B, inhibiting its activity.
Cellular Effects: This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells by modulating key signaling pathways.
Research indicates that this compound's ability to influence cellular metabolism and gene expression makes it a promising candidate for cancer therapy .
Applications
Scientific Applications
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol has several significant applications:
Medicinal Chemistry: It serves as a scaffold for designing new kinase inhibitors targeting various diseases including cancer.
Biological Research: The compound is utilized in studies related to enzyme inhibition and protein-ligand interactions.
Pharmaceutical Development: It acts as an intermediate in synthesizing drugs aimed at treating cancers and infectious diseases.
Industrial Uses: Beyond pharmaceuticals, this compound finds applications in developing agrochemicals and other fine chemicals .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Albiglutide is a glucagon-like peptide-1 agonist (GLP-1) biologic drug indicated in the treatment of type 2 diabetes. It is marketed under the brands Eperzan and Tanzeum by GSK (GlaxoSmithKline). It is a dipeptidyl peptidase-4-resistant glucagon-like peptide-1 dimer fused to human albumin. Albiglutide was approved on April 15, 2014 by the FDA. Albiglutide is a recombinant DNA produced polypeptide analogue of human glucagon-like peptide-1 (GLP-1) which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other antidiabetic agents. There have been no published reports of hepatotoxicity attributed to albiglutide therapy. Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, with antihyperglycemic activity. Albiglutide is composed of a GLP-1 (7-36) dimer fused to recombinant human albumin. Upon subcutaneous administration, this agent has a half-life of 4-7 days and resists degradation by dipeptidyl peptidase-4 (DPP-4).